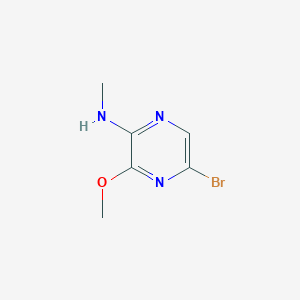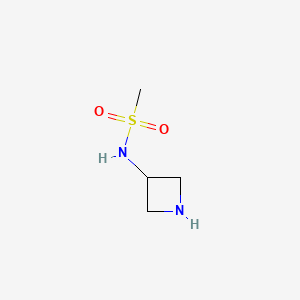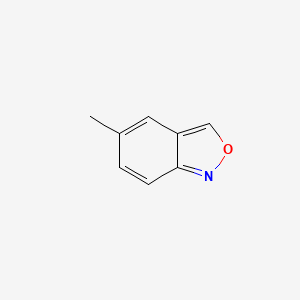
4-(3-羟基苯氧基)吡啶-2-甲酰胺
描述
4-(3-Hydroxyphenoxy)pyridine-2-carboxamide is a chemical compound with the molecular weight of 230.22 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 4-(3-Hydroxyphenoxy)pyridine-2-carboxamide is1S/C12H10N2O3/c13-12(16)11-7-10(4-5-14-11)17-9-3-1-2-8(15)6-9/h1-7,15H,(H2,13,16) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
4-(3-Hydroxyphenoxy)pyridine-2-carboxamide is a powder . The storage temperature is 4 degrees Celsius .科学研究应用
Urease Inhibition
4-(3-Hydroxyphenoxy)pyridine-2-carboxamide: derivatives have been explored as potential urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various life-threatening conditions such as gastric and duodenal cancer. The inhibition of urease is a promising strategy for a new line of therapy with anti-urease activity .
Molecular Docking Studies
These compounds have been subjected to molecular docking studies to understand their binding mode with the enzyme urease. This helps in elucidating the mode of interaction and the potential for designing more effective urease inhibitors .
Kinetic Studies
Kinetic studies of 4-(3-Hydroxyphenoxy)pyridine-2-carboxamide derivatives provide insights into the inhibitory mechanism and the potency of these compounds as urease inhibitors. Such studies are crucial for the development of new therapeutic agents .
ADME Profile Analysis
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these compounds is analyzed to predict their pharmacokinetic properties. This is essential for understanding the drug-likeness and potential therapeutic applications of these derivatives .
Synthesis of Novel Structures
The compound serves as a precursor for the synthesis of novel structures with potential therapeutic applications. For instance, the synthesis of pyridine carboxamide and carbothioamide derivatives via condensation reactions has been investigated .
Spectral Studies
Spectral studies, including IR spectra analysis , are conducted to characterize the structural properties of these derivatives. This is important for confirming the synthesis of desired compounds and understanding their chemical behavior .
Antiplasmodial Activity
Derivatives of 4-(3-Hydroxyphenoxy)pyridine-2-carboxamide have been studied for their antiplasmodial activity . This research is significant for the development of new antimalarial drugs, as plasmodium is the parasite responsible for malaria .
Antimicrobial Agents
These compounds have also been synthesized as potential antimicrobial agents . Research into chiral linear and macrocyclic bridged pyridines, starting from pyridine-2,6-dicarbonyl dichloride, highlights the antimicrobial potential of these derivatives .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
4-(3-hydroxyphenoxy)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-12(16)11-7-10(4-5-14-11)17-9-3-1-2-8(15)6-9/h1-7,15H,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLKWFIYLQLDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=NC=C2)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyphenoxy)pyridine-2-carboxamide | |
CAS RN |
1183665-90-8 | |
| Record name | 4-(3-hydroxyphenoxy)pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)


![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)
![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)




